molecular formula C15H17ClN2O4S2 B4192094 4-(2-{[(4-chlorobenzyl)sulfonyl]amino}ethyl)benzenesulfonamide

4-(2-{[(4-chlorobenzyl)sulfonyl]amino}ethyl)benzenesulfonamide

Cat. No.: B4192094
M. Wt: 388.9 g/mol
InChI Key: VIVIHIZDEICEBB-UHFFFAOYSA-N
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Description

4-(2-{[(4-chlorobenzyl)sulfonyl]amino}ethyl)benzenesulfonamide is a sulfonamide compound known for its potential therapeutic benefits. It has been widely used in scientific research due to its diverse biochemical and physiological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(4-chlorobenzyl)sulfonyl]amino}ethyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high purity and yield. These methods are optimized for large-scale production and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(4-chlorobenzyl)sulfonyl]amino}ethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(2-{[(4-chlorobenzyl)sulfonyl]amino}ethyl)benzenesulfonamide has been used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and catalysis studies.

    Biology: To study enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential anti-cancer properties and enzyme inhibition effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-{[(4-chlorobenzyl)sulfonyl]amino}ethyl)benzenesulfonamide is not fully understood. it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This inhibition can lead to apoptosis, or programmed cell death, in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives such as:

  • 4-(2-{[(2-chlorobenzyl)sulfonyl]amino}ethyl)benzenesulfonamide
  • 4-(2-{[(4-methylbenzyl)sulfonyl]amino}ethyl)benzenesulfonamide
  • 4-(2-{[(4-fluorobenzyl)sulfonyl]amino}ethyl)benzenesulfonamide .

Uniqueness

4-(2-{[(4-chlorobenzyl)sulfonyl]amino}ethyl)benzenesulfonamide is unique due to its specific enzyme inhibition properties and potential therapeutic benefits. Its ability to induce apoptosis in cancer cells makes it a valuable compound for further research and development.

Properties

IUPAC Name

4-[2-[(4-chlorophenyl)methylsulfonylamino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O4S2/c16-14-5-1-13(2-6-14)11-23(19,20)18-10-9-12-3-7-15(8-4-12)24(17,21)22/h1-8,18H,9-11H2,(H2,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVIHIZDEICEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNS(=O)(=O)CC2=CC=C(C=C2)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.